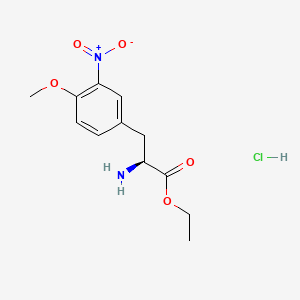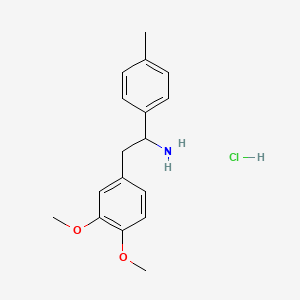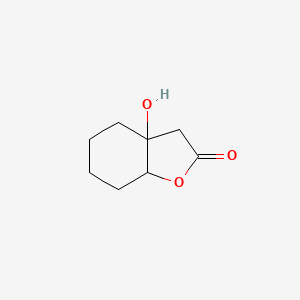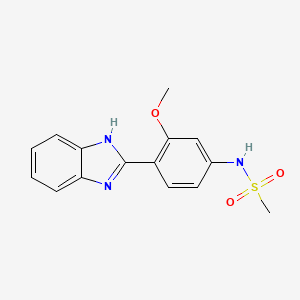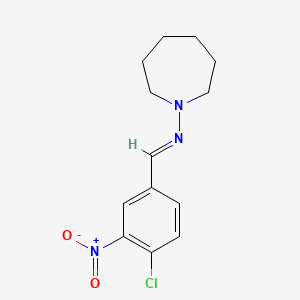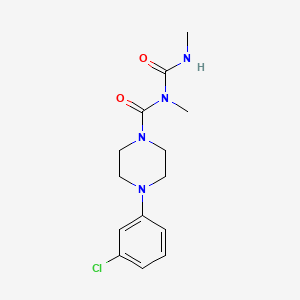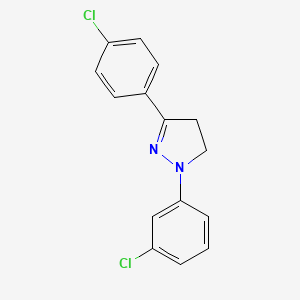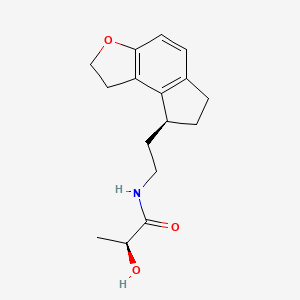
(S)-2-Hydroxy-ramelteon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Hydroxy-ramelteon is a chiral derivative of ramelteon, a synthetic melatonin receptor agonist used primarily for the treatment of insomnia. The compound is characterized by the presence of a hydroxyl group at the second position of the ramelteon molecule, which significantly influences its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-ramelteon typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the ramelteon core structure.
Hydroxylation: Introduction of the hydroxyl group at the second position is achieved through selective hydroxylation reactions. This can be done using reagents such as osmium tetroxide (OsO₄) in the presence of co-oxidants like N-methylmorpholine N-oxide (NMO).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chiral chromatography or the use of chiral auxiliaries, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to ensure efficient and consistent hydroxylation.
Chiral Catalysts: Employing chiral catalysts to enhance the selectivity and yield of the desired (S)-enantiomer.
Purification: Advanced purification techniques, including crystallization and high-performance liquid chromatography (HPLC), to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Hydroxy-ramelteon undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).
Reduction: Reduction of the hydroxyl group to a hydrogen atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for conversion to chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 2-keto-ramelteon.
Reduction: Formation of ramelteon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Hydroxy-ramelteon has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with melatonin receptors and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in sleep disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
(S)-2-Hydroxy-ramelteon exerts its effects primarily through its interaction with melatonin receptors (MT1 and MT2) in the brain. By binding to these receptors, it mimics the action of endogenous melatonin, thereby regulating sleep-wake cycles and promoting sleep. The hydroxyl group at the second position enhances its binding affinity and selectivity for these receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ramelteon: The parent compound, lacking the hydroxyl group at the second position.
Tasimelteon: Another melatonin receptor agonist with a different chemical structure.
Agomelatine: A melatonergic antidepressant with a distinct mechanism of action.
Uniqueness
(S)-2-Hydroxy-ramelteon is unique due to its enhanced binding affinity and selectivity for melatonin receptors, attributed to the presence of the hydroxyl group. This modification potentially offers improved pharmacokinetic and pharmacodynamic properties compared to its parent compound, ramelteon.
Eigenschaften
CAS-Nummer |
1639809-89-4 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
InChI |
InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10-,12-/m0/s1 |
InChI-Schlüssel |
FGFNIJYHXMJYJN-JQWIXIFHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O |
Kanonische SMILES |
CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


